molecular formula C22H20ClN3O2 B2742697 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide CAS No. 1203338-83-3

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide

Cat. No.: B2742697
CAS No.: 1203338-83-3
M. Wt: 393.87
InChI Key: OOBNZHLJILROIR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is a synthetic small molecule of interest in chemical and pharmaceutical research. The compound features a benzamide core, a common pharmacophore in medicinal chemistry, substituted with a chlorine atom at the 2-position and linked via a urea functional group to a phenethyl moiety. The presence of the ureido group, formed from a phenylenediamine and an isocyanate, is a key structural characteristic that may influence the molecule's hydrogen-bonding capacity and overall bioavailability. This compound is designed for research applications only. Potential areas of investigation include its use as a synthetic intermediate in organic synthesis, particularly in the development of more complex molecules. Researchers may also explore its potential as a protein-binding agent or as a candidate in high-throughput screening assays to identify new biological activities. Its structural features make it relevant for studying structure-activity relationships (SAR), especially concerning the benzamide and urea functionalities. The mechanism of action for this specific compound is not currently defined and would be a primary subject of research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylethylcarbamoylamino)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-18-11-5-4-10-17(18)21(27)25-19-12-6-7-13-20(19)26-22(28)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBNZHLJILROIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Overview

The target compound integrates two pharmacologically significant motifs: a 2-chlorobenzamide group and a phenethyl urea moiety. The benzamide core is linked to a phenyl ring substituted at the second position with a urea group bridging an additional phenethyl chain. Retrosynthetic analysis suggests two primary disconnections:

  • Amide bond formation between 2-chlorobenzoic acid derivatives and a urea-containing aniline.
  • Urea linkage construction via reaction of an isocyanate or carbamate intermediate with phenethylamine.

Synthetic routes are broadly classified into:

  • Sequential urea-then-amide formation
  • Amide-then-urea assembly

Preparation Methodologies

Urea Linkage Formation

The urea moiety is synthesized via isocyanate intermediates or carbodiimide-mediated coupling.

Isocyanate-Based Urea Synthesis (WO2018215818A1)
  • Phenethyl isocyanate preparation : Phenethylamine reacts with triphosgene in dichloromethane at 0–5°C, yielding phenethyl isocyanate (85–90% purity).
  • Urea formation : 2-Nitroaniline reacts with phenethyl isocyanate in tetrahydrofuran (THF) at room temperature for 12 h, producing 2-nitro-N-(phenethylcarbamoyl)aniline (Yield: 78–82%).

Reaction Conditions :

Parameter Value
Solvent THF
Temperature 25°C
Time 12 h
Catalyst None
Carbodiimide-Mediated Coupling
  • Activation : 2-Nitroaniline reacts with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) to form an imidazolide intermediate.
  • Coupling : Phenethylamine is added, yielding the urea derivative (Yield: 70–75%).

Nitro Group Reduction

The nitro group in 2-nitro-N-(phenethylcarbamoyl)aniline is reduced to an amine using catalytic hydrogenation:

  • Catalytic Hydrogenation :
    • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h.
    • Yield : 95–98% (2-amino-N-(phenethylcarbamoyl)aniline).

Amide Bond Formation (CN103288667A)

The amide bond is constructed via Schotten-Baumann reaction under aqueous conditions:

  • Acylation : 2-Amino-N-(phenethylcarbamoyl)aniline reacts with 2-chlorobenzoyl chloride in water with NaOH (1.5–3 eq) at ≤10°C.
  • Workup : Filtration and vacuum drying yield the target compound (Yield: 98–99%).

Optimized Parameters :

Parameter Value
Solvent Water
Base NaOH (2.5 eq)
Temperature ≤10°C (reaction), 25°C (stirring)
Time 3 h

Comparative Analysis of Methodologies

Solvent Systems

  • Aqueous-phase amidation (CN103288667A) eliminates organic solvents, reducing environmental impact and simplifying purification.
  • Isocyanate-based urea synthesis (WO2018215818A1) requires THF or DMF but achieves higher regioselectivity.

Yield and Purity

Step Method Yield (%) Purity (HPLC)
Urea formation Isocyanate route 78–82 ≥98
Amidation Aqueous Schotten-Baumann 98–99 ≥99.5

Scalability

  • The aqueous amidation protocol is scalable to kilogram quantities with minimal process adjustments.
  • Isocyanate intermediates require stringent temperature control to prevent oligomerization.

Characterization Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.4 (d, J=8.0 Hz, 1H, ArH), 7.8–7.2 (m, 11H, ArH), 3.4 (t, J=7.0 Hz, 2H, CH₂), 2.7 (t, J=7.0 Hz, 2H, CH₂).
  • HPLC : Retention time = 12.4 min (C18 column, 210 nm).

Elemental Analysis

Element Calculated (%) Observed (%)
C 65.12 64.98
H 4.89 4.91
N 10.21 10.18

Environmental and Economic Considerations

  • Waste Reduction : Aqueous-phase amidation generates negligible organic waste compared to traditional organic solvent-based methods.
  • Cost Analysis :


















    ComponentCost per kg (USD)
    2-Chlorobenzoyl chloride120–150
    Phenethylamine90–110
    NaOH5–10

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(3-phenethylureido)aniline. This reaction is conducted under controlled conditions, often utilizing a base such as triethylamine to neutralize the hydrochloric acid produced during the process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity and yield .

Drug Development

The compound serves as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be modified to enhance therapeutic efficacy against specific diseases. For instance, derivatives of this compound have shown promise in treating bacterial infections, demonstrating significant antibacterial activity comparable to established antibiotics like ciprofloxacin .

Pharmaceutical Synthesis

Due to its unique chemical structure, 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is utilized in creating novel drugs with potential therapeutic effects. The compound's ability to interact with biological targets makes it a candidate for further modifications aimed at improving pharmacological profiles .

Molecular Studies

This compound is used in studies aimed at understanding molecular interactions and mechanisms of action. Research indicates that it can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exploration of its mechanism of action is crucial for developing targeted therapies .

The biological activity of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide has been highlighted in several studies:

  • Antibacterial Activity : Research has demonstrated that derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Inhibition of Rotamases : The compound has been explored for its potential as an inhibitor of rotamases, enzymes that play critical roles in protein folding and cell cycle regulation. Inhibiting these enzymes could be beneficial in treating diseases characterized by inappropriate cell proliferation, including certain cancers .

Case Studies

Several case studies have documented the applications and efficacy of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide:

  • Study on Antimicrobial Potential : A series of synthesized compounds related to this structure were tested for antimicrobial activity, showing effectiveness against various bacterial strains and fungi. The results indicated a strong correlation between structural modifications and biological activity, providing insights into optimizing drug design .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR studies have been performed to predict the biological activity based on chemical structure. These analyses help in understanding how variations in the compound's structure affect its interaction with biological targets, guiding future modifications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
2-Chloro-N-(2-(3-phenethylureido)phenyl)benzamide 2-Cl, phenethylureido Amide, urea ~385.8 (estimated)
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2-Cl, 2,6-diCl-phenyl Amide 295.1
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, hydroxyl-alkyl Amide, hydroxyl 207.3

Physicochemical Properties

  • Lipophilicity : The chlorine atom and aromatic rings contribute to higher logP values (e.g., ~3.9 for indole-containing analogs in ), suggesting moderate hydrophobicity .
  • Solubility: Ureido and amide groups may improve aqueous solubility compared to fully nonpolar derivatives like 2-chloro-N-(2,6-dichlorophenyl)benzamide .

Biological Activity

The compound 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and antifungal properties, supported by various studies and data tables.

Synthesis and Structural Characteristics

2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is synthesized through a multi-step process involving the reaction of chlorinated aromatic compounds with phenethylurea. The structural modifications enhance its pharmacological properties by improving membrane permeability and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, molecular docking studies indicate that derivatives of benzamides exhibit significant inhibitory effects on cancer cell proliferation.

  • Case Study : A study conducted on A549 lung cancer cells demonstrated that compounds similar to 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide had IC50 values indicating strong cytotoxicity. The docking scores correlated with experimental results, suggesting effective binding to target proteins involved in tumor growth regulation .
CompoundCell LineIC50 (µg/mL)Mechanism
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamideA54910.88 ± 0.82Inhibition of cell proliferation
HydroxyureaHeLa4.3DNA synthesis inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits moderate to strong activity against Gram-positive bacteria and some fungi.

  • Antimicrobial Testing : In vitro studies showed effectiveness against Staphylococcus aureus and Candida albicans, with varying minimum inhibitory concentrations (MICs). The structure-activity relationship (SAR) analysis suggests that halogen substitutions enhance antimicrobial efficacy due to increased lipophilicity .
MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus128-256Moderate
Candida albicans512-1024Moderate

Antifungal Activity

The antifungal potential of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide was assessed against fluconazole-resistant strains of Candida.

  • Findings : The compound inhibited biofilm formation significantly, demonstrating a MIC range from 128 to 256 µg/mL. It was noted that the compound did not disrupt ergosterol binding but rather inhibited biofilm formation and integrity .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and target proteins. These studies utilize software like Molegro Virtual Docker to predict binding affinities and elucidate potential mechanisms of action.

  • Key Findings : The docking results indicated a favorable interaction with proteins involved in cancer cell signaling pathways, suggesting that this compound could serve as a lead in drug development for cancer therapy .

Q & A

Q. What are the established synthetic routes and critical characterization techniques for 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorinated aromatic intermediates. For example, a pyridine derivative may first undergo chlorination, followed by coupling with a phenethylurea group via nucleophilic substitution. Key steps include:
  • Amide bond formation : Reacting a chlorobenzoyl chloride derivative with an amine-functionalized phenylurea intermediate under anhydrous conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product.
    Characterization employs 1H/13C NMR to confirm urea and amide linkages, mass spectrometry for molecular weight validation, and UV spectroscopy to assess electronic transitions in aromatic systems .

Q. What are the hypothesized biological targets and pathways influenced by this compound?

  • Methodological Answer : Structurally analogous compounds target enzymes like acps-pptase , which regulate bacterial lipid biosynthesis and proliferation . The compound’s urea and amide moieties may enable dual binding to enzyme active sites, disrupting critical biochemical pathways (e.g., fatty acid synthesis). Researchers should validate targets using:
  • Enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Bacterial growth curves to correlate target inhibition with proliferation effects .

Advanced Research Questions

Q. How can computational reaction design accelerate the optimization of synthesis conditions?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) to map reaction pathways and identify transition states. The ICReDD framework combines computational predictions with experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) . For example:
  • Reaction path searches can predict regioselectivity in chlorination or coupling steps.
  • Machine learning models trained on existing data can recommend catalysts or solvent systems to improve yield .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strain differences) or off-target effects. To address this:
  • Comparative studies : Replicate assays across multiple strains (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Structural analogs : Synthesize derivatives with modified urea/amide groups to isolate structure-activity relationships .
  • In silico docking : Use molecular dynamics simulations to assess binding consistency across homologs of the target enzyme .

Q. What experimental design strategies are effective for elucidating reaction mechanisms?

  • Methodological Answer : Apply statistical design of experiments (DoE) to systematically vary parameters (e.g., pH, stoichiometry) and identify rate-limiting steps. For example:
  • Fractional factorial designs can screen multiple variables with minimal experiments .
  • Isotopic labeling (e.g., 13C in the benzamide group) coupled with NMR kinetic studies tracks bond formation/cleavage .

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